6-Chloro-8-methoxychroman-4-amine
Description
Table 1: Key Structural Parameters
| Parameter | Value/Description |
|---|---|
| Molecular formula | C₁₀H₁₂ClNO₂ |
| Molecular weight | 213.66 g/mol |
| Hybridization at C4 | sp³ |
| Bond angles at C4 | ~109.5° (tetrahedral geometry) |
| Torsional strain | Minimized due to chair-like pyran conformer |
The methoxy group at C8 enhances electron density on the aromatic ring via resonance, while the chlorine atom at C6 introduces electronegativity, polarizing the C-Cl bond. The amine group at C4 participates in hydrogen bonding and serves as a potential site for derivatization.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
6-chloro-8-methoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12ClNO2/c1-13-9-5-6(11)4-7-8(12)2-3-14-10(7)9/h4-5,8H,2-3,12H2,1H3 |
InChI Key |
HYPCZPWEOVDYDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCCC2N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methoxychroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Chlorination: The chroman derivative is chlorinated at the 6-position using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Methoxylation: The chlorinated intermediate is then methoxylated at the 8-position using a methoxylating agent like dimethyl sulfate (DMS) or methyl iodide (CH3I).
Amination: Finally, the 4-position is aminated using an amine source such as ammonia (NH3) or an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of 6-Chloro-8-methoxychroman-4-amine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methoxychroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Amination: Further amination reactions can modify the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Amination: Ammonia (NH3) or primary amines are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while substitution reactions can produce various substituted chroman-4-amines.
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that derivatives of chroman compounds, including 6-chloro-8-methoxychroman-4-amine, exhibit significant anticancer activity. For instance, compounds derived from chroman scaffolds have been evaluated for their inhibitory effects on various cancer cell lines. A notable study found that certain chroman derivatives showed potent activity against breast and lung cancer cells, with IC50 values significantly lower than standard treatments .
Case Study: Chroman Derivatives Against Cancer
| Compound Name | Target Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 0.34 | Tubulin polymerization inhibition |
| Compound B | A549 (Lung) | 0.52 | Induces G2/M phase arrest |
The mechanism of action often involves the disruption of microtubule dynamics, which is crucial for cell division, thereby leading to apoptosis in cancer cells .
Antimalarial Activity
Another promising application of 6-chloro-8-methoxychroman-4-amine is its potential as an antimalarial agent. Research has shown that derivatives based on the chroman structure can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. Compounds synthesized from 6-methoxyquinolin-8-amine have demonstrated significant antiplasmodial activity, suggesting that similar derivatives may also possess these properties .
Case Study: Antimalarial Activity
| Compound Name | Activity Against Plasmodium falciparum | Selectivity Index |
|---|---|---|
| Compound C | Effective (IC50 = 0.157 µM) | High |
The selectivity index indicates a favorable therapeutic window, making these compounds suitable candidates for further development as antimalarial drugs .
Diagnostic Imaging Agents
The chroman scaffold has also been explored for its potential in diagnostic imaging, particularly in the context of Alzheimer’s disease. Derivatives of chroman compounds have shown high binding affinities to beta-amyloid plaques, which are characteristic of Alzheimer’s pathology. This binding capability makes them suitable for use as imaging agents in early diagnosis .
Case Study: Diagnostic Imaging
| Compound Name | Binding Affinity (Ki value) | Application |
|---|---|---|
| (E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one | 9.98 nM | Imaging agent for Alzheimer’s disease |
These findings indicate that further research into chroman derivatives could lead to the development of effective diagnostic tools for neurodegenerative diseases .
Synthesis and Structure-Activity Relationship
The synthesis of 6-chloro-8-methoxychroman-4-amine and its derivatives typically involves established organic chemistry protocols that ensure high yields and purity. Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of these compounds.
Synthesis Overview
The synthesis often begins with the preparation of the chroman core followed by chlorination and methoxylation steps to yield the target compound. The choice of substituents can significantly influence biological activity, making SAR studies essential for drug development .
Mechanism of Action
The mechanism of action of 6-Chloro-8-methoxychroman-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 6-Chloro-8-methoxychroman-4-amine with key analogs:
*Hypothetical data based on analogs; †Calculated from atomic weights.
Key Observations :
- Halogen Effects : Replacing bromine (Br) with chlorine (Cl) reduces molecular weight (258.11 vs. ~229.67) and may alter reactivity in nucleophilic substitutions due to differences in bond strength and leaving-group ability .
- Core Structure : Pyrimidine derivatives (e.g., 6-Chloro-N,N-dimethylpyrimidin-4-amine) exhibit different aromaticity and hydrogen-bonding capabilities compared to chromans, leading to divergent pharmacological profiles .
Biological Activity
6-Chloro-8-methoxychroman-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structural Overview
6-Chloro-8-methoxychroman-4-amine is characterized by the following structural features:
- Chlorine Atom : Positioned at the 6-position, influencing reactivity and biological activity.
- Methoxy Group : Located at the 8-position, contributing to the compound's solubility and interaction with biological targets.
- Amine Group : Found at the 4-position, which may facilitate hydrogen bonding with enzymes or receptors.
This unique arrangement of functional groups is crucial for its biological profile, making it a candidate for further investigation in drug discovery.
Biological Activities
Research indicates that 6-Chloro-8-methoxychroman-4-amine exhibits several promising biological activities:
1. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting specific enzymes critical for microbial survival.
2. Anticancer Activity
The compound has been evaluated for its anticancer properties across multiple cancer cell lines. For instance, it demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with reported IC50 values indicating potent activity .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | ≤ 9.3 | Anticancer |
| HeLa | 20.45 | Anticancer |
| HUVEC | 19 | Antiproliferative |
3. Anti-inflammatory Effects
Preliminary studies suggest that 6-Chloro-8-methoxychroman-4-amine may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
The biological activity of 6-Chloro-8-methoxychroman-4-amine is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : It can interact with specific receptors, altering cell signaling pathways that lead to therapeutic effects.
- Gene Expression Alteration : The compound may influence gene expression, resulting in changes in protein synthesis that affect cell behavior and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to the chroman family, providing insights into their therapeutic potential:
- Antiproliferative Activity : A study demonstrated that derivatives of chroman compounds exhibited varying degrees of antiproliferative activity against human umbilical vein endothelial cells (HUVEC), highlighting their potential in cancer therapy .
- Cytotoxicity Assessment : Research on structurally related compounds showed significant cytotoxicity against multiple cancer cell lines, emphasizing the importance of structural modifications on biological activity .
- Mechanistic Insights : Investigations into the mechanisms revealed that chroman derivatives could induce apoptosis in cancer cells through mitochondrial pathways and cell cycle arrest mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Chloro-8-methoxychroman-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves chlorination and methoxylation of chroman-4-amine precursors. Key steps include optimizing temperature (e.g., 60–80°C for chlorination), solvent selection (polar aprotic solvents like DMF for methoxylation), and catalyst use (e.g., Pd/C for hydrogenation). Yield improvements (≥70%) are achieved by controlling stoichiometry and reaction time, validated via TLC or HPLC monitoring .
Q. Which spectroscopic techniques are most effective for characterizing 6-Chloro-8-methoxychroman-4-amine?
- Methodological Answer :
- NMR : H and C NMR confirm structural integrity, with methoxy protons resonating at ~3.8 ppm and aromatic protons in the 6.5–7.5 ppm range.
- FT-IR : Peaks at 1250–1150 cm (C-O-C stretch) and 3400 cm (N-H stretch) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy (±0.001 Da). Cross-referencing with computational simulations (e.g., DFT) enhances reliability .
Q. How should researchers handle safety protocols for 6-Chloro-8-methoxychroman-4-amine in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis due to volatile intermediates. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Waste disposal follows institutional guidelines for halogenated amines, with neutralization steps (e.g., using 10% sodium bicarbonate) prior to disposal. Stability tests under light/heat (via DSC/TGA) inform storage conditions (dark, 4°C) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for 6-Chloro-8-methoxychroman-4-amine derivatives?
- Methodological Answer : Discrepancies in IC values (e.g., kinase inhibition assays) may arise from impurity profiles or assay conditions. Solutions include:
- Purity Validation : HPLC with ≥98% purity thresholds.
- Assay Standardization : Use positive controls (e.g., staurosporine) and replicate experiments (n ≥ 3).
- Meta-Analysis : Cross-reference data across journals, prioritizing studies with transparent methodology (e.g., full spectral data in supporting information) .
Q. How can computational modeling predict the reactivity of 6-Chloro-8-methoxychroman-4-amine in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. Key parameters:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites.
- Thermodynamic Stability : Compare Gibbs free energy () of proposed pathways.
- Solvent Effects : Use implicit solvent models (e.g., PCM) to simulate reaction environments. Validate predictions with small-scale exploratory experiments .
Q. What experimental designs optimize the stability of 6-Chloro-8-methoxychroman-4-amine under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate compound in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS.
- Oxidative Stress : Expose to HO (0.1–1 mM) to assess radical-mediated breakdown.
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound depletion. Data guide structural modifications (e.g., methyl groups to block oxidation) .
Q. How do substituent variations at the 4-amine position affect the compound’s physicochemical properties?
- Methodological Answer : Systematic SAR studies involve:
- LogP Measurements : Shake-flask method or computational tools (e.g., ACD/Labs) to assess lipophilicity.
- Solubility : Use nephelometry in PBS (pH 7.4) or biorelevant media (FaSSIF/FeSSIF).
- Crystallography : Single-crystal X-ray diffraction reveals steric effects of bulky substituents. Correlate trends with bioavailability predictions .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are robust for analyzing dose-response relationships in pharmacological studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation). Address outliers via Grubbs’ test (α = 0.05) and report 95% confidence intervals. For multi-target effects, apply Bliss independence or Chou-Talalay synergy models .
Q. How can researchers integrate fragmented data on 6-Chloro-8-methoxychroman-4-amine from disparate sources?
- Methodological Answer : Employ FAIR data principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
